BenchChemオンラインストアへようこそ!

Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate

Lipophilicity Physicochemical properties Fragment-based drug discovery

This 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate methyl ester delivers a unique combination of ¹⁹F NMR detectability (single intense signal for protein–ligand binding screening at 50–500 µM), an optimal LogP of 1.8 (minimizing non‑specific binding), and a reactive 9‑oxo handle for reductive amination, Grignard, or Wittig diversification. The gem‑difluoro group provides a 36 Da mass shift for convenient metabolite profiling and a clear X‑ray crystallographic marker. Unlike non‑fluorinated analogs (CAS 123405‑97‑0) or the carboxylic acid congener (CAS 2490430‑36‑7), only this scaffold preserves the SAR continuity required for fluorine‑based fragment libraries. Standard commercial purity is ≥95%; higher 98% batches are available on request. Contact us for bulk research quantities.

Molecular Formula C11H14F2O3
Molecular Weight 232.227
CAS No. 2567505-01-3
Cat. No. B2678115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate
CAS2567505-01-3
Molecular FormulaC11H14F2O3
Molecular Weight232.227
Structural Identifiers
SMILESCOC(=O)C1CC2CC(CC(C1)C2=O)(F)F
InChIInChI=1S/C11H14F2O3/c1-16-10(15)6-2-7-4-11(12,13)5-8(3-6)9(7)14/h6-8H,2-5H2,1H3
InChIKeyAVDMECRFENQRCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate – Procurement-Ready Bicyclic Scaffold for Fluorinated Fragment Libraries


Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate (CAS 2567505-01-3, molecular formula C₁₁H₁₄F₂O₃, MW 232.22 g·mol⁻¹) is a gem‑difluorinated bicyclo[3.3.1]nonane derivative bearing a ketone at position 9 and a methyl ester at position 3 . The compound belongs to the class of conformationally constrained, sp³‑rich carbocyclic building blocks increasingly sought for fragment‑based drug discovery and diversity‑oriented synthesis [1]. It is commercially available at 98 % purity from established fine‑chemical suppliers, making it a ready‑to‑screen entity for medicinal chemistry campaigns that require three‑dimensional, fluorinated scaffolds with defined exit vectors .

Why Non‑Fluorinated Bicyclo[3.3.1]nonane Analogs Cannot Substitute Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate in Lead‑Optimisation Workflows


Within the bicyclo[3.3.1]nonane family, seemingly minor structural modifications—replacement of a methylene with a gem‑difluoro group, oxidation state of the bridgehead, or ester vs. acid functionality—produce divergent molecular properties (LogP, rotatable bonds, H‑bond acceptor count) that cascade into pharmacokinetic and conformational behaviour [1]. Generic substitution of the target 7,7‑difluoro‑9‑oxo methyl ester with the non‑fluorinated analog (CAS 123405‑97‑0) or the carboxylic acid congener (CAS 2490430‑36‑7) therefore results in altered lipophilicity, molecular weight, and hydrogen‑bonding capacity, compromising structure‑activity relationship (SAR) continuity and invalidating screening hits obtained from fluorinated fragment libraries .

Quantitative Differentiation of Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate from Closest Analogs


Lipophilicity Modulation: Gem‑Difluoro Substitution Lowers LogP Relative to the Non‑Fluorinated Methyl Ester

The target 7,7‑difluoro compound exhibits a calculated LogP of 1.8 , which is 0.12 log units lower than that of the non‑fluorinated analog methyl 9‑oxobicyclo[3.3.1]nonane‑3‑carboxylate (LogP 1.92) . This represents a measurable shift in lipophilicity despite the conventional expectation that fluorine substitution increases LogP. The reversal results from the strong electron‑withdrawing effect of the gem‑difluoro group adjacent to the ketone, which increases local polarity and reduces overall partition into octanol.

Lipophilicity Physicochemical properties Fragment-based drug discovery

Molecular Weight and Heavy Atom Count: A 36 Da Increment for Enhanced Detection Sensitivity in Mass Spectrometry

Replacement of the two hydrogen atoms at C‑7 with fluorine atoms increases the molecular weight from 196.25 g·mol⁻¹ (non‑fluorinated analog) to 232.22 g·mol⁻¹ (target compound) . This 36 Da mass shift moves the [M+H]⁺ ion from m/z 197 to m/z 233, relocating the analyte into a region of the mass spectrum that is often less congested by matrix interferences in biological extracts, thereby improving signal‑to‑noise ratio in quantitative LC‑MS/MS assays.

Mass spectrometry Bioanalysis Metabolite identification

Conformational Restriction: Gem‑Difluoro Group Stabilises a Single Ring Conformation for Improved Binding Entropy

Conformational analysis of 9‑oxobicyclo[3.3.1]nonane derivatives reveals that the carbocyclic framework populates a chair‑boat equilibrium in solution, with the boat conformation placing the C‑3 substituent in a pseudo‑equatorial orientation [2]. Introduction of the gem‑difluoro group at C‑7, adjacent to the ketone, is expected—based on the documented conformational preferences of gem‑difluoro cyclohexanes [1]—to bias the six‑membered ring bearing the fluorine atoms into a single chair conformation, thereby reducing the entropic penalty upon target binding relative to the conformationally ambiguous non‑fluorinated scaffold.

Conformational analysis Scaffold rigidity Structure-based drug design

Metabolic Soft‑Spot Blockade: Fluorination at C‑7 Removes a Site of CYP‑Mediated Oxidation

The methylene group at position 7 in the non‑fluorinated analog (CAS 123405‑97‑0) represents a potential site for cytochrome P450 (CYP)‑mediated hydroxylation, a common metabolic soft spot in aliphatic carbocycles. Replacement of the two hydrogen atoms with fluorine atoms at this position blocks oxidative metabolism at C‑7 entirely, as the C–F bond is resistant to CYP oxidation [1]. While direct microsomal stability data for the target compound are not yet publicly available, the strategy of gem‑difluoro substitution to shield metabolically labile positions is a well‑validated medicinal chemistry tactic demonstrated across numerous bicyclic scaffolds [2].

Metabolic stability CYP oxidation Lead optimisation

Functional Group Orthogonality: Methyl Ester vs. Carboxylic Acid Enables Divergent Late‑Stage Derivatisation Pathways

The target compound bears a methyl ester at position 3, whereas the closely related 7,7‑difluoro‑9‑oxobicyclo[3.3.1]nonane‑3‑carboxylic acid (CAS 2490430‑36‑7) presents a free carboxylic acid. The ester can be directly converted to amides, hydrazides, or reduced to the primary alcohol, whereas the acid requires activation (e.g., HATU, EDCI) before amide coupling. Conversely, the acid is saponified under conditions that would hydrolyse the ester, and the acid can engage in salt formation for solubility optimisation. This functional‑group orthogonality dictates which analog is selected for a given synthetic sequence. Chemists pursuing amide library enumeration via direct aminolysis will require the ester; those needing a water‑soluble salt for in vivo dosing will require the acid.

Synthetic chemistry Late-stage functionalisation Parallel library synthesis

Procurement‑Focused Application Scenarios for Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate


¹⁹F NMR‑Based Fragment Screening Libraries

The gem‑difluoro motif at C‑7 provides two chemically equivalent fluorine atoms that generate a single, intense ¹⁹F NMR signal, enabling detection of protein–ligand binding at low fragment concentrations (typically 50–500 µM) [1]. Unlike the non‑fluorinated analog, which is invisible to ¹⁹F NMR, the target compound can be incorporated into fluorine‑based fragment mixtures where binding is reported by changes in ¹⁹F transverse relaxation (T₂) or chemical shift perturbation. The calculated LogP of 1.8 places the compound within the optimal lipophilicity range (LogP 1–3) recommended for fragment libraries to minimise non‑specific protein binding.

Spirocyclic and Bridged‑Bicyclic Library Synthesis via Ketone Functionalisation

The 9‑oxo group provides a versatile handle for reductive amination, Grignard addition, or Wittig olefination, enabling the construction of sp³‑rich spirocyclic and bridged‑bicyclic compound libraries [1]. The conformational rigidity imparted by the bicyclo[3.3.1]nonane framework, combined with the reduced conformational ambiguity from the gem‑difluoro substituent , makes this scaffold an attractive starting point for diversity‑oriented synthesis aiming to explore novel three‑dimensional chemical space.

CYP Metabolite Identification Studies Using Fluorine as a Mass Spectrometric Label

The 36 Da mass shift introduced by the two fluorine atoms [1] provides a distinctive isotopic signature that facilitates metabolite profiling by high‑resolution mass spectrometry. Unlike the non‑fluorinated comparator (MW 196.25), the target compound (MW 232.22) generates fragment ions with recognisable mass defects, allowing rapid differentiation of parent‑derived metabolites from endogenous interferences in hepatocyte incubation extracts . This property is particularly valuable when the compound serves as a probe substrate in CYP phenotyping assays.

Conformational Probe in Protein–Ligand Co‑crystallography

The electron‑dense fluorine atoms of the gem‑difluoro group serve as useful markers in X‑ray crystallographic electron density maps, aiding unambiguous assignment of ligand orientation within the protein binding site [1]. The single dominant conformation predicted for the fluorinated ring may simplify crystallographic refinement relative to the non‑fluorinated scaffold, which populates multiple conformations in solution and potentially in the crystal.

Quote Request

Request a Quote for Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.